N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles.
Mechanism of Action
Target of Action
N-cyclopropyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a complex compound that likely interacts with multiple targets. Based on the structure of the compound, it is likely to interact with enzymes such as carbonic anhydrase and cholinesterase . These enzymes play crucial roles in various biological processes, including regulation of pH and nerve impulse transmission, respectively .
Mode of Action
Based on its structural similarity to other triazolothiadiazine derivatives, it is likely that it interacts with its target enzymes through hydrogen bond accepting and donating characteristics . This allows it to form specific interactions with different target receptors .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt pH regulation, while inhibition of cholinesterase can affect nerve impulse transmission . The downstream effects of these disruptions can vary widely, depending on the specific biological context.
Pharmacokinetics
Similar compounds have been found to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. For instance, if it inhibits carbonic anhydrase, it could lead to changes in cellular pH. If it inhibits cholinesterase, it could affect nerve impulse transmission .
Preparation Methods
The synthesis of N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a phenyl group.
Attachment of the cyclopropyl group: The cyclopropyl group is introduced through a substitution reaction.
Formation of the acetamide moiety: This involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to form the acetamide group.
Chemical Reactions Analysis
N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical reactions
Comparison with Similar Compounds
N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other phenyl-1,2,4-triazole derivatives, such as:
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound also contains a triazole ring and exhibits similar biological activities.
Phenyl boronic acid (PBA) containing compounds: These compounds are used in various chemical reactions and have applications in bioanalytical studies.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-10-16-17-14(18(10)12-5-3-2-4-6-12)20-9-13(19)15-11-7-8-11/h2-6,11H,7-9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHRJBYDCZPSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49723483 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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